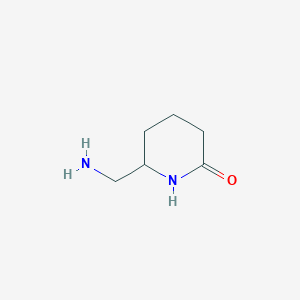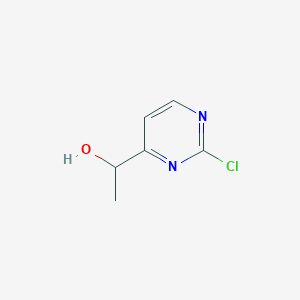
2,3-Dichloro-5-(trifluoromethoxy)pyridine
説明
2,3-Dichloro-5-(trifluoromethyl)pyridine is a reactant that has been used in the synthesis of a 17b-HSD1 inhibitor . It is reported as an intermediate of herbicide .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . It has been used in palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(trifluoromethyl)pyridine is C6H2Cl2F3N .Chemical Reactions Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is known for its stability and reactivity, which makes it suitable for use in various chemical reactions. Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid . It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .科学的研究の応用
Synthesis and Pesticides
2,3-Dichloro-5-(trifluoromethoxy)pyridine is primarily recognized for its role in the synthesis of various chemical compounds. A notable application is in the synthesis of pesticides. This compound serves as a significant pyridine derivative containing fluorine, which is a key element in many modern agrochemicals. The different processes involved in its synthesis have been thoroughly reviewed, indicating its vital role in the agricultural sector (Lu Xin-xin, 2006).
Large-Scale Synthesis and Life Sciences Research
Another significant application of 2,3-Dichloro-5-(trifluoromethoxy)pyridine is in life-sciences-oriented research. It has become accessible through efficient, large-scale synthesis. Its regioselective functionalization is studied, providing new building blocks for research in the life sciences. This also includes the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, contributing to the understanding of their molecular structures (Manteau et al., 2010).
Herbicide Synthesis
A specific application in the synthesis of herbicides involves 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative of 2,3-Dichloro-5-(trifluoromethoxy)pyridine. This compound is a key intermediate in creating trifloxysulfuron, a highly efficient herbicide. The synthesis from nicotinamide through various chemical processes demonstrates its importance in developing agricultural chemicals (Zuo Hang-dong, 2010).
Pharmaceutical Research and Novel Compound Synthesis
In the field of pharmaceutical research, 2,3-Dichloro-5-(trifluoromethoxy)pyridine is utilized in developing new chemical entities. For instance, it was used in a multi-step process under microwave irradiation to synthesize novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety. These compounds exhibited antifungal activity, highlighting their potential in medicinal chemistry (Yang et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3-dichloro-5-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-12-5(4)8)13-6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMLLFXYIATRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269226 | |
| Record name | 2,3-Dichloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(trifluoromethoxy)pyridine | |
CAS RN |
130115-96-7 | |
| Record name | 2,3-Dichloro-5-(trifluoromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130115-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl 9-anti-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186705.png)


![2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide](/img/structure/B3186742.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3186745.png)







